molecular formula C12H17NO B14836849 (2-Cyclopropoxy-4-ethylphenyl)methanamine

(2-Cyclopropoxy-4-ethylphenyl)methanamine

Cat. No.: B14836849
M. Wt: 191.27 g/mol
InChI Key: NKSLAIQIOBEOGN-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-4-ethylphenyl)methanamine: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a substituted phenylamine, characterized by the presence of a cyclopropoxy group and an ethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropoxy-4-ethylphenyl)methanamine can be achieved through various methods. One common approach involves the reaction of a substituted phenol with an alkyl halide in the presence of a base, followed by amination. For example, the reaction of 2-cyclopropoxy-4-ethylphenol with methyl iodide in the presence of sodium hydroxide and dimethylformamide (DMF) solvent can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropoxy-4-ethylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2-Cyclopropoxy-4-ethylphenyl)methanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.

Biology: In biological research, this compound may be used as a probe to study the interactions of phenylamines with biological targets. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may be investigated for its activity against specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-4-ethylphenyl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. The cyclopropoxy group and ethyl group contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Uniqueness: (2-Cyclopropoxy-4-ethylphenyl)methanamine is unique due to the presence of both a cyclopropoxy group and an ethyl group on the phenyl ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2-cyclopropyloxy-4-ethylphenyl)methanamine

InChI

InChI=1S/C12H17NO/c1-2-9-3-4-10(8-13)12(7-9)14-11-5-6-11/h3-4,7,11H,2,5-6,8,13H2,1H3

InChI Key

NKSLAIQIOBEOGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CN)OC2CC2

Origin of Product

United States

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